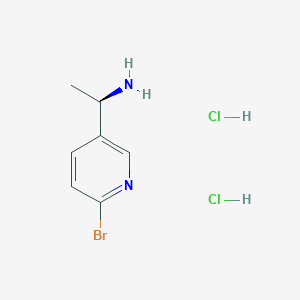
(1R)-1-(6-bromo(3-pyridyl))ethylamine diHCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride is a chemical compound that features a brominated pyridine ring attached to an ethylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride typically involves the bromination of a pyridine derivative followed by the introduction of an ethylamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The subsequent amination step can be achieved using ethylamine under controlled temperature and pH conditions to ensure the desired stereochemistry.
Industrial Production Methods
On an industrial scale, the production of (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the final product.
化学反应分析
Types of Reactions
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium thiolate or primary amines in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: De-brominated pyridine derivatives.
Substitution: Thiolated or aminated pyridine derivatives.
科学研究应用
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which (1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The brominated pyridine ring can engage in π-π stacking interactions, while the ethylamine group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(6-bromo(3-pyridyl))ethylamine: Lacks the stereochemistry and dihydrochloride salt form.
1-(6-chloro(3-pyridyl))ethylamine dihydrochloride: Similar structure but with a chlorine atom instead of bromine.
1-(3-pyridyl)ethylamine dihydrochloride: Lacks the halogen substitution.
Uniqueness
(1R)-1-(6-bromo(3-pyridyl))ethylamine dihydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity and interaction with biological targets. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C7H11BrCl2N2 |
|---|---|
分子量 |
273.98 g/mol |
IUPAC 名称 |
(1R)-1-(6-bromopyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 |
InChI 键 |
SIZDCZLAICMTBV-ZJIMSODOSA-N |
手性 SMILES |
C[C@H](C1=CN=C(C=C1)Br)N.Cl.Cl |
规范 SMILES |
CC(C1=CN=C(C=C1)Br)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
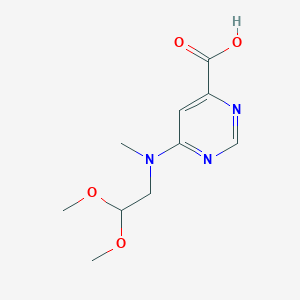
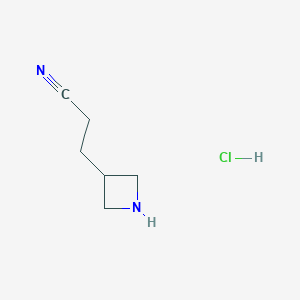
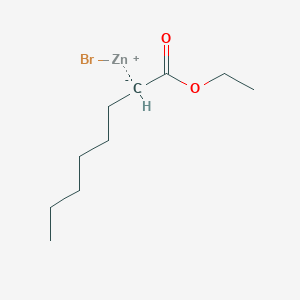
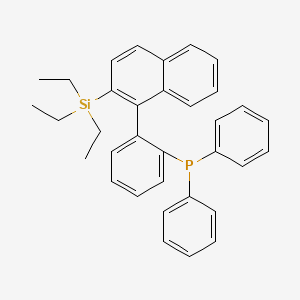
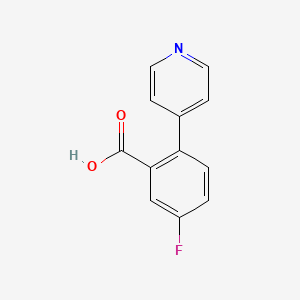
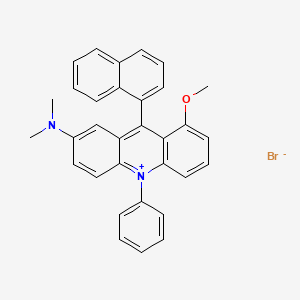
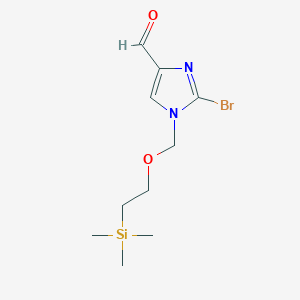
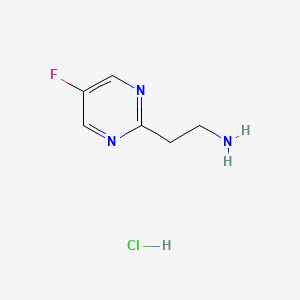
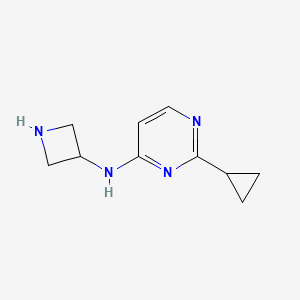

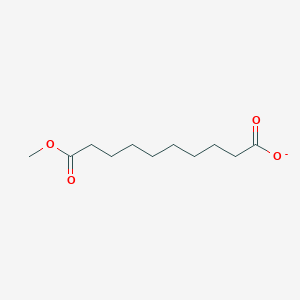
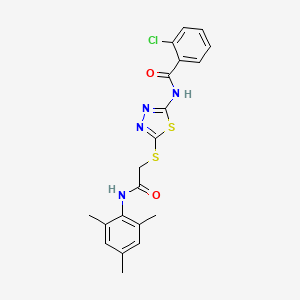
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
